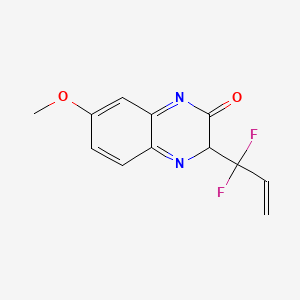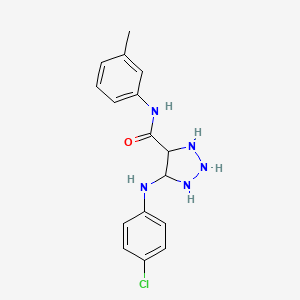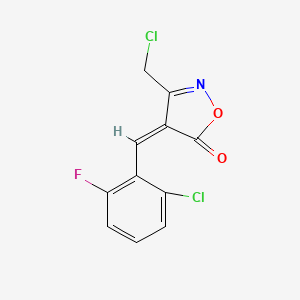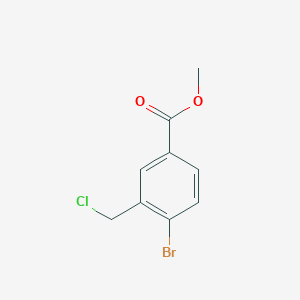![molecular formula C20H14O2 B12342354 trans-Benzo[a]pyrene-4,5-dihydrodiol CAS No. 50700-50-0](/img/structure/B12342354.png)
trans-Benzo[a]pyrene-4,5-dihydrodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Benzo[a]pyrene-4,5-dihydrodiol: is a chemical compound with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol . It is a derivative of benzo[a]pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties . This compound is primarily used in scientific research, particularly in studies related to the metabolism and degradation of PAHs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo[a]pyrene-4,5-dihydrodiol typically involves the catalytic hydrogenation of benzo[a]pyrene. The reaction is carried out under controlled conditions using a suitable catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas . The reaction conditions, including temperature and pressure, are optimized to achieve the desired dihydrodiol product.
Industrial Production Methods: The production process involves standard organic synthesis techniques and purification methods to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: trans-Benzo[a]pyrene-4,5-dihydrodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for studying the metabolic pathways and degradation mechanisms of PAHs.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are crucial for understanding the compound’s metabolic fate and potential toxicity .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-Benzo[a]pyrene-4,5-dihydrodiol is used as a model compound to study the chemical behavior and reactivity of PAHs. It helps researchers understand the mechanisms of PAH degradation and the formation of potentially harmful byproducts .
Biology: In biological research, the compound is used to investigate the metabolic pathways of PAHs in living organisms. Studies focus on how enzymes, such as cytochrome P450, metabolize this compound and its impact on cellular processes .
Medicine: In medicine, the compound is studied for its potential role in carcinogenesis. Researchers examine how the metabolic products of this compound interact with DNA and contribute to the development of cancer .
Industry: In industrial applications, the compound is used in environmental monitoring and remediation studies. It serves as a reference compound for assessing the effectiveness of bioremediation techniques in degrading PAHs in contaminated environments .
Mecanismo De Acción
The mechanism of action of trans-Benzo[a]pyrene-4,5-dihydrodiol involves its initial oxidation by enzymes such as cytochrome P450 . This oxidation leads to the formation of reactive intermediates, including epoxides and dihydrodiols, which can interact with cellular macromolecules like DNA . These interactions can result in DNA adduct formation, mutagenesis, and potentially carcinogenesis . The compound’s molecular targets include DNA and various cellular enzymes involved in its metabolism .
Comparación Con Compuestos Similares
Benzo[a]pyrene-7,8-dihydrodiol: Another dihydrodiol derivative of benzo[a]pyrene, known for its mutagenic and carcinogenic properties.
Benzo[a]pyrene-11,12-dihydrodiol: A dihydrodiol derivative formed through the oxidation of benzo[a]pyrene at different positions.
Uniqueness: trans-Benzo[a]pyrene-4,5-dihydrodiol is unique due to its specific oxidation at the 4,5-positions, which influences its chemical reactivity and biological activity . This positional specificity allows researchers to study distinct metabolic pathways and the formation of unique metabolites compared to other dihydrodiol derivatives .
Propiedades
Número CAS |
50700-50-0 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
Clave InChI |
OYOQHRXJXXTZII-PMACEKPBSA-N |
SMILES isomérico |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)
![1-({4'-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B12342281.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12342283.png)

![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)


![2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342334.png)

![5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342345.png)
![Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)](/img/structure/B12342347.png)
